molecular formula C8H7F2NO3 B3022337 Methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate CAS No. 677763-00-7

Methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No. B3022337
M. Wt: 203.14 g/mol
InChI Key: KFWZUVCHYMYFBT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related dihydropyridine derivatives is explored in several studies. For instance, novel disperse dyes synthesized from methyl-4,6-dihydroxy-2-oxo-1-phenyl pyridine-3-carboxylate are reported, which also exhibit free radical scavenging activity . Another study describes the synthesis of methyl 4-aryl-6-methyl-4,7-dihydro-1H-pyrazolo-[3,4-b]pyridine-5-carboxylates from methyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates using the Vilsmeier–Haack reagent . These syntheses involve multi-step reactions and provide insights into the reactivity of dihydropyridine derivatives.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various spectroscopic techniques. For example, the structure of Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate was confirmed by IR and single crystal X-ray diffraction studies . The geometrical parameters obtained from these studies are consistent with calculated values using density functional theory (DFT), indicating the reliability of computational methods in predicting molecular structures.

Chemical Reactions Analysis

Chemical reactions involving dihydropyridine derivatives are diverse. The photochemical [2 + 2]-cycloaddition of 1-methoxycarbonyl-substituted dihydropyridinone with olefins is described, highlighting the regioselectivity and potential for preparative applications . Electrochemical oxidation of a dihydropyridine calcium blocker is investigated, revealing a complex mechanism involving one-electron oxidation and radical coupling . These studies demonstrate the rich chemistry of dihydropyridine derivatives and their potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyridine derivatives and related compounds are multifaceted. The color fastness properties of disperse dyes derived from dihydropyridine carboxylates are studied, indicating their potential in textile applications . The electrochemical properties of a dihydropyridine calcium blocker are explored, suggesting its utility in pharmaceutical applications . Additionally, the nonlinear optical properties of a difluoromethylated terphenyl carboxylate are investigated, showing promise for future studies in this area .

Scientific Research Applications

Synthesis and Diversity-Oriented Applications

Methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is a key compound in the field of organic chemistry, particularly in the synthesis of complex molecules. For instance, Baškovč et al. (2012) developed a diversity-oriented synthesis process involving 1-substituted methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylates, a category to which our compound of interest belongs. This process facilitated the creation of a library of compounds, highlighting the versatility of such molecules in combinatorial chemistry (Baškovč et al., 2012).

Role in Antibacterial Research

Compounds derived from methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate have been explored for their antibacterial properties. For example, a study by El-Sehrawi et al. (2015) synthesized derivatives of 6-oxo-pyridine-3-carboxamide, which demonstrated broad-spectrum antibacterial activity. This indicates the potential application of these compounds in the development of new antimicrobial agents (El-Sehrawi et al., 2015).

Use in Material Science

In material science, derivatives of methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate are utilized in the development of new materials. For instance, Parveen et al. (2007) conducted studies on new disperse dyes synthesized from related compounds, demonstrating their application in textiles and the potential for free radical scavenging activity (Parveen et al., 2007).

Applications in Crystallographic Studies

The compound and its analogs are also significant in crystallographic studies. Langs and Triggle (1984) investigated the crystal and molecular structures of analogs of methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate, contributing to our understanding of calcium channel agonists and antagonists. Such studies are crucial for designing new pharmaceutical agents (Langs & Triggle, 1984).

Electrophilic Fluorination in Synthesis

Recent research has explored the use of electrophilic fluorination in synthesizing fluorinated derivatives. Pikun et al. (2020) developed a new approach for synthesizing methyl 2-(fluoromethyl)-5-nitro-6-arylnicotinates, a process that involves fluorination of related dihydropyridines, demonstrating the adaptability of these compounds in synthetic organic chemistry (Pikun et al., 2020).

Future Directions

Difluoromethylation is a field of research that has seen significant advances in recent years . The state-of-the-art advances in difluoromethylation of heterocycles via a radical process have been summarized in a review . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

properties

IUPAC Name

methyl 1-(difluoromethyl)-6-oxopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3/c1-14-7(13)5-2-3-6(12)11(4-5)8(9)10/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWZUVCHYMYFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C(=O)C=C1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate

Synthesis routes and methods

Procedure details

A mixture of methyl 6-acetamidonicotinate (1.93 g, 9.94 mmol), sodium chlorodifluoroacetate (1.818 g, 11.93 mmol, Alfa Aesar Avocado Lancaster) and 18-crown-6 (0.525 g, 1.988 mmol, Aldrich) in MeCN (40 mL) was heated to 90° C. (reflux) under nitrogen. After 5 h, a solution of KHSO4 (1% in H2O, 10 mL) was added and the mixture was refluxed for 21 h. The mixture was then cooled to room temperature and concentrated. The mixture was diluted with EtOAc (250 mL), washed with 10% aqueous hydrochloric acid (100 mL), and then with saturated aqueous NaHCO3 (100 mL), and finally with brine (100 mL). The mixture was dried (MgSO4) and concentrated in vacuo. The residue was dissolved in DCM (5 mL), and the solution was purified by silica gel flash column chromatography (5-30% EtOAc/hexane) to afford the title compound as a white solid. MS (ESI, positive ion) m/z: 204 (M+H).
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
1.818 g
Type
reactant
Reaction Step One
Quantity
0.525 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Zhou, X Hou, K Yang, M Guo, W Zhao… - The Journal of …, 2021 - ACS Publications
A novel method for the synthesis of N-difluoromethyl-2-pyridones was described. This protocol enables the synthesis of N-difluoromethyl-2-pyridones from readily available pyridines …
Number of citations: 6 pubs.acs.org

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